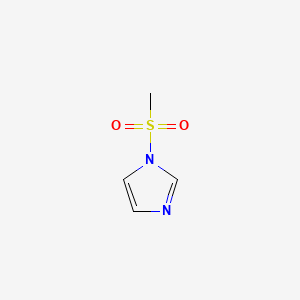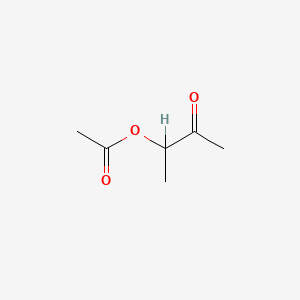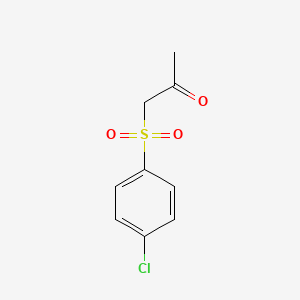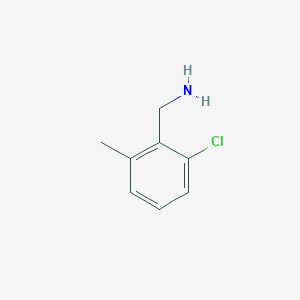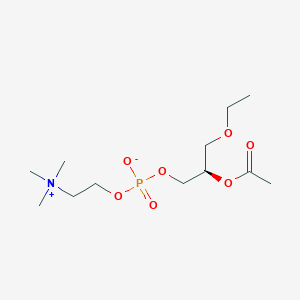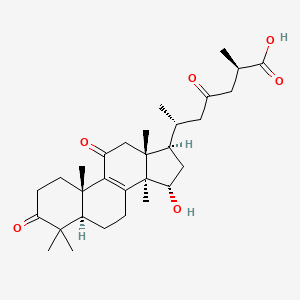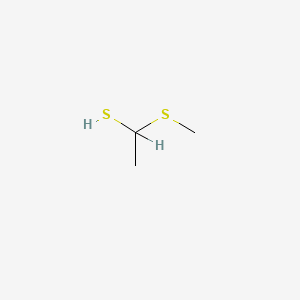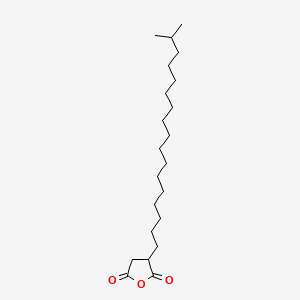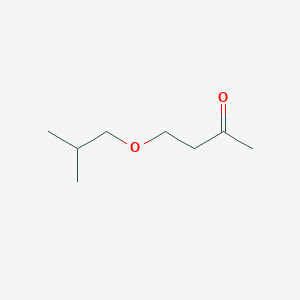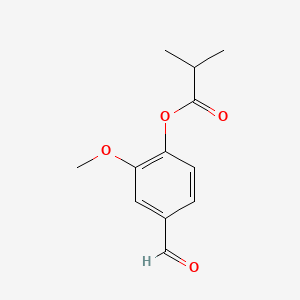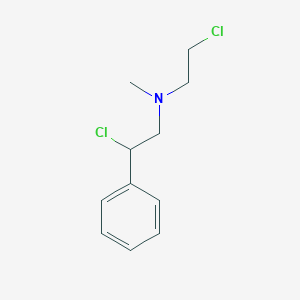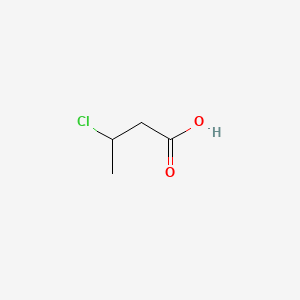
3-Chlorobutyric acid
Overview
Description
3-Chlorobutyric acid, also known as 3-chlorobutanoic acid, is an organic compound with the molecular formula C4H7ClO2. It is a derivative of butyric acid where a chlorine atom is substituted at the third carbon position. This compound is a colorless to almost colorless liquid and is known for its use in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 3-Chlorobutyric acid are not well-documented in the literature. This compound is a derivative of butyric acid, which is known to interact with various enzymes and receptors in the body. The specific targets of this compound may differ due to the presence of the chlorine atom .
Mode of Action
As a chlorinated derivative of butyric acid, it may share some of the biological activities of butyric acid, such as inhibition of histone deacetylases, but the chlorine atom could also confer unique properties .
Pharmacokinetics
The bioavailability of this compound is also unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobutyric acid can be synthesized through several methods. One common method involves the chlorination of butyric acid. This process typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the reaction is carried out under controlled conditions to ensure the selective substitution at the third carbon position.
Industrial Production Methods: In industrial settings, this compound is often produced through the chlorination of butyric acid using chlorine gas in the presence of a catalyst. The reaction is conducted at elevated temperatures to achieve high yields. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to produce corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of this compound can yield butyric acid or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Hydroxybutyric acid, aminobutyric acid, or alkoxybutyric acid.
Oxidation: Butyric acid or other carboxylic acids.
Reduction: Butyric acid or other reduced derivatives.
Scientific Research Applications
3-Chlorobutyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in studies involving metabolic pathways and enzyme reactions.
Medicine: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Butyric Acid: The parent compound of 3-chlorobutyric acid, lacking the chlorine substitution.
2-Chlorobutyric Acid: A positional isomer with the chlorine atom at the second carbon position.
4-Chlorobutyric Acid: Another positional isomer with the chlorine atom at the fourth carbon position.
Uniqueness: this compound is unique due to the specific position of the chlorine atom, which imparts distinct reactivity and properties compared to its isomers and the parent compound. This positional specificity makes it valuable in targeted chemical syntheses and applications where selective reactivity is required.
Properties
IUPAC Name |
3-chlorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEMVPPCXNTVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883783 | |
| Record name | Butanoic acid, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951-12-8 | |
| Record name | 3-Chlorobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CHLOROBUTYRIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-chlorobutyric acid be degraded by bacteria, and if so, how?
A2: Yes, certain bacteria can utilize this compound as a sole carbon source for growth. Research has shown that a strain of Rhodococcus sp. can degrade this compound by removing the chlorine atom through the action of a dehalogenase enzyme. This enzyme specifically acts on chlorinated aliphatic acids with the halogen in the β-position. [] Another study isolated Bacillus cereus WH2 which was able to degrade 97% of a related compound, 3-chloropropionic acid, within 36 hours. This bacterium utilizes a novel β-specific dehalogenase enzyme. []
Q2: Are there any potential applications of this compound in organic synthesis?
A3: Yes, this compound can serve as a useful building block in organic synthesis. For example, it can be converted into other valuable compounds, as demonstrated by its reaction with thionyl chloride in the presence of zinc chloride. This reaction leads to the production of oligomers containing this compound and 3-hydroxybutyryl chloride residues, highlighting its potential for generating chlorine-containing oligomers. [] Another study describes the use of this compound as a starting material in the synthesis of clevidipine butyrate, a pharmaceutical compound. []
Q3: Has this compound been investigated for its potential to induce lung tumors?
A4: Yes, research has explored the tumorigenic potential of various organohalides, including this compound, in strain A mice. While not as potent as some other compounds tested, this compound was categorized as a "borderline tumorigenic compound" in this particular study, indicating the need for further investigation into its potential carcinogenicity. []
Q4: Are there any known concerns regarding the environmental impact of this compound?
A4: While the provided research papers do not directly address the environmental impact of this compound, its use as a building block in organic synthesis and its potential for bacterial degradation raise questions about its fate and effects in the environment. Further research is needed to evaluate its ecotoxicological profile and develop strategies for its safe handling, use, and disposal.
Q5: What alternatives to traditional chemical synthesis exist for producing derivatives of this compound?
A6: The research highlights the potential for using biocatalytic approaches, such as employing bacterial dehalogenases, to generate specific derivatives of this compound. These enzymatic methods offer advantages in terms of selectivity, environmental friendliness, and potential for producing specific isomers. Further research into identifying and optimizing such biocatalytic pathways could lead to more sustainable and efficient production methods. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


